molecular formula C20H22N2O4 B6539306 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1060248-05-6

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide

Cat. No. B6539306
CAS RN: 1060248-05-6
M. Wt: 354.4 g/mol
InChI Key: NAFHQPYFERLOGS-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide, also known as CPMA, is a cyclopropylcarbamoylmethylphenyl derivative of 2-methoxyphenoxyacetamide. It is a synthetic compound that is used in a variety of scientific research applications, such as drug discovery, drug design, and biochemical and physiological studies. CPMA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action of drugs and other compounds.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide is not fully understood. However, it has been suggested that N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been suggested that N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide may act as an inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which is involved in the regulation of cellular processes.
Biochemical and Physiological Effects
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been found to inhibit the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which is involved in the regulation of cellular processes. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide has been found to inhibit the enzyme 5-hydroxytryptamine-2A (5-HT2A), which is involved in the regulation of serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

The use of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide in laboratory experiments has a number of advantages. It is a stable compound, making it easy to use in laboratory experiments. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are also some limitations associated with the use of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide in laboratory experiments. For example, it is not a very potent compound, and thus may not be suitable for studies that require high concentrations of the compound. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide in scientific research. For example, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide could be used to study the effects of various compounds on the human body, such as the effects of drugs on the cardiovascular system. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide could be used to study the effects of various compounds on the brain, such as the effects of drugs on neurotransmitter levels. Finally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide could be used to study the effects of various compounds on the immune system, such as the effects of drugs on the production of cytokines.

Synthesis Methods

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide can be synthesized using a two-step process. The first step involves the reaction of 2-methoxyphenoxyacetamide with 4-chloro-3-methylpyridine, followed by a reaction with cyclopropylcarbamoylmethyl chloride. This reaction results in the formation of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide, which is then purified and isolated using standard chromatographic techniques.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide has been used in a variety of scientific research applications, such as drug discovery, drug design, and biochemical and physiological studies. It has been used in laboratory experiments to study the mechanism of action of drugs and other compounds, as well as to investigate the biochemical and physiological effects of these compounds. N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2-methoxyphenoxy)acetamide has also been used to study the effects of various compounds on the human body, including the effects of drugs on the cardiovascular system.

properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-4-2-3-5-18(17)26-13-20(24)22-15-8-6-14(7-9-15)12-19(23)21-16-10-11-16/h2-9,16H,10-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFHQPYFERLOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-(2-(2-methoxyphenoxy)acetamido)phenyl)acetamide

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